Liarozole

Descripción

This compound has been used in trials studying the treatment of Ichthyosis, Lamellar.

This compound is an orally-active benzimidazole derivative with potential antineoplastic activity. As a retinoic acid metabolism blocking agent, this compound inhibits cytochrome P450-dependent all-trans-retinoic acid (ATRA)-4-hydroxylase, resulting in an increase in endogenous ATRA production, inhibition of cell proliferation, and induction of cell differentiation. This agent also inhibits aromatase, the enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

inhibits all-trans-retinoic acid 4-hydroxylase; effective against hormone-dependent and hormone-independent tumors; R 75251 is chlorohydrate of R 61405; a potent inhibitor of retinoic acid metabolism; USAN name - this compound fumarate

See also: this compound Fumarate (active moiety of).

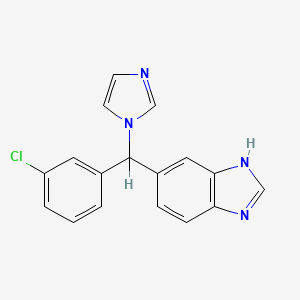

Structure

3D Structure

Propiedades

IUPAC Name |

6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15/h1-11,17H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFHIPBXIWJXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

145858-50-0 (mono-hydrochloride), 145858-52-2 (fumarate) | |

| Record name | Liarozole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115575116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048277 | |

| Record name | Liarozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115575-11-6, 171849-18-6, 172282-43-8 | |

| Record name | Liarozole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115575-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liarozole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115575116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liarozole, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171849186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liarozole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172282438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liarozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Liarozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIAROZOLE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17NYD2210B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIAROZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090Y06W08H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIAROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0Q29TGV9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Liarozole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liarozole is a potent, orally active imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA). Its primary mechanism of action is the competitive inhibition of specific cytochrome P450 (CYP) enzymes, predominantly the CYP26 family, which are responsible for the catabolism of all-trans retinoic acid (atRA). By blocking the degradation of endogenous atRA, this compound elevates its intracellular and plasma concentrations, leading to enhanced activation of the retinoic acid receptor (RAR) signaling pathway. This retinoid-mimetic effect modulates gene expression, influencing cellular differentiation and proliferation, which forms the basis of its therapeutic application in disorders of keratinization such as psoriasis and ichthyosis, as well as its investigation in oncology. This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Inhibition of Retinoic Acid Metabolism

This compound's principal pharmacological effect is the inhibition of the cytochrome P450-mediated metabolism of atRA.[1][2] Retinoids are essential signaling molecules derived from vitamin A that play a critical role in various biological processes, including cell growth, differentiation, and apoptosis. The physiological levels of atRA are tightly regulated through a balance of synthesis and degradation.

The catabolism of atRA is primarily mediated by the CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1), which hydroxylate atRA at the 4-position to form 4-hydroxy-retinoic acid, initiating its inactivation and clearance.[3][4] this compound, as an imidazole-containing compound, binds to the heme iron within the active site of these P450 enzymes, thereby competitively inhibiting their catalytic activity.[5][6] This leads to a significant increase in the half-life and concentration of endogenous atRA in tissues that express CYP26, such as the skin, and in systemic circulation.[1][5] There is evidence to suggest that this compound may be a preferential inhibitor of CYP26B1.[7]

The elevated atRA levels mimic the effects of administering exogenous retinoids, a phenomenon described as a "retinoid-mimetic" effect.[5] This increased atRA bioavailability enhances the activation of nuclear retinoic acid receptors (RARs), leading to the modulation of gene expression and subsequent therapeutic effects.

Signaling Pathway

The downstream effects of this compound are mediated through the canonical retinoic acid signaling pathway. The increased intracellular concentration of atRA allows it to diffuse into the nucleus and bind to Retinoic Acid Receptors (RARs). RARs form heterodimers with Retinoid X Receptors (RXRs).[8][9] In the absence of a ligand, the RAR/RXR heterodimer is bound to DNA at specific sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and is associated with corepressor proteins that inhibit gene transcription.[8]

Upon atRA binding, the RAR undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[9] This complex then activates the transcription of a wide array of genes involved in cellular differentiation, proliferation, and inflammation.

Caption: this compound inhibits CYP26, increasing atRA levels and activating RAR/RXR-mediated gene transcription.

Quantitative Data on this compound's Activity

The inhibitory potency of this compound has been quantified in various in vitro and in vivo systems. Additionally, clinical trials have provided dose-response data for its therapeutic effects.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/System | Substrate | IC50 Value | Source |

| Hamster Liver Microsomes | all-trans-Retinoic Acid | 2.2 µM | [5][10] |

| Human Recombinant CYP26A1 | 9-cis-Retinoic Acid | 2.1 µM (2100 nM) | [11] |

| Rat Liver Homogenates | all-trans-Retinoic Acid | 0.14 µM | [12] |

| Dunning R3327G Prostate Tumor Homogenates | all-trans-Retinoic Acid | 0.26 µM | [12] |

| RA-induced RA 4-hydroxylase in human skin | all-trans-Retinoic Acid | 0.44 - 7 µM | [12] |

Table 2: In Vivo Effects of this compound on Retinoic Acid Levels

| Species | Dosage | Tissue | Change in atRA Concentration | Source |

| Rat | 5 mg/kg (p.o.) | Plasma | Increased from <0.5 ng/mL to 1.4 ng/mL | [5][10] |

| Rat | 20 mg/kg (p.o.) | Plasma | Increased from <0.5 ng/mL to 2.9 ng/mL | [5][10] |

| Rat | 5 mg/kg (p.o.) | Vagina | Increased from 1.1 ng/200mg to 2.2 ng/200mg | [5][10] |

| Rat | 20 mg/kg (p.o.) | Vagina | Increased from 1.1 ng/200mg to 2.6 ng/200mg | [5][10] |

| Human | 3% topical application | Skin | Increased to 19 ng/g at 18h (from undetectable) | [1] |

Table 3: Clinical Efficacy of Oral this compound in Psoriasis and Ichthyosis

| Condition | Daily Dosage | Duration | Key Efficacy Endpoint | Result | Source |

| Severe Psoriasis | 150 mg (75 mg b.i.d.) | 12 weeks | Mean PASI Score Reduction | 77% reduction from baseline | [2] |

| Psoriasis Vulgaris | 50 mg | 12 weeks | Marked Improvement Rate | 18% of patients | [13] |

| Psoriasis Vulgaris | 75 mg | 12 weeks | Marked Improvement Rate | 11% of patients | [13] |

| Psoriasis Vulgaris | 150 mg | 12 weeks | Marked Improvement Rate | 38% of patients (p < 0.001 vs placebo) | [13] |

| Lamellar Ichthyosis | 75 mg | 12 weeks | Responder Rate (≥2-point IGA decrease) | 41% of patients | [14][15] |

| Lamellar Ichthyosis | 150 mg | 12 weeks | Responder Rate (≥2-point IGA decrease) | 50% of patients | [14][15] |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of in vitro and in vivo experimental methodologies.

In Vitro Cytochrome P450 Inhibition Assay

This assay is fundamental to determining the inhibitory potency (IC50) of this compound against specific CYP enzymes.

Objective: To quantify the concentration of this compound required to inhibit 50% of the metabolic activity of a specific CYP enzyme (e.g., CYP26A1) towards a retinoid substrate.

Methodology:

-

Enzyme Source: Recombinant human CYP26A1 or human liver microsomes are commonly used as the source of the enzyme.[11][12]

-

Substrate: A known retinoid substrate, such as all-trans-retinoic acid (atRA) or 9-cis-retinoic acid, is used.[7][11] The substrate concentration is typically kept at or below its Michaelis-Menten constant (Km) to ensure sensitivity to inhibitors.

-

Incubation: The enzyme source is pre-incubated with a range of this compound concentrations in a buffer system containing an NADPH-generating system (as P450 enzymes require NADPH as a cofactor).

-

Reaction Initiation: The reaction is initiated by the addition of the retinoid substrate. The mixture is incubated at 37°C for a specified period.

-

Reaction Termination: The reaction is stopped, typically by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins.

-

Metabolite Quantification: After centrifugation to remove precipitated proteins, the supernatant is analyzed to quantify the formation of the hydroxylated metabolite (e.g., 4-hydroxy-atRA). This is most commonly achieved using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.[16][17]

-

Data Analysis: The rate of metabolite formation at each this compound concentration is compared to a vehicle control (without inhibitor). The IC50 value is calculated by fitting the data to a dose-response curve.

Caption: Workflow for a typical in vitro CYP450 inhibition assay to determine this compound's IC50 value.

Measurement of Retinoic Acid Levels in Biological Samples

Objective: To determine the in vivo effect of this compound administration on endogenous atRA concentrations in plasma or tissue.

Methodology:

-

Sample Collection: Plasma or tissue biopsies are collected from animal models or human subjects at baseline and at various time points after this compound administration.[1][5]

-

Homogenization: Tissue samples are homogenized in a suitable buffer, often on ice to prevent degradation.

-

Extraction: Retinoids are extracted from the plasma or tissue homogenate using a liquid-liquid extraction procedure. A common method involves protein precipitation with a solvent like acetonitrile followed by extraction with a non-polar solvent such as hexane.[16] All steps must be performed under yellow light to prevent photoisomerization of the retinoids.

-

Sample Preparation: The organic phase containing the retinoids is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a mobile phase compatible with the analytical system.

-

Quantification: The concentration of atRA is measured using a highly sensitive analytical technique, typically UHPLC-MS/MS, with isotope-labeled internal standards for accurate quantification.[16]

-

Data Analysis: The atRA concentrations in samples from this compound-treated subjects are compared to those from vehicle-treated controls to determine the fold-increase.

Conclusion

The mechanism of action of this compound is well-defined and centers on its ability to inhibit the CYP26-mediated catabolism of endogenous all-trans retinoic acid. This action effectively increases the local and systemic concentrations of this potent signaling molecule, leading to the activation of the RAR/RXR pathway and the modulation of gene expression. This guide provides the foundational knowledge, supported by quantitative data and methodological insights, for professionals engaged in the research and development of retinoid-related therapeutics. The targeted elevation of endogenous retinoids represents a sophisticated therapeutic strategy, and a thorough understanding of this compound's pharmacology is crucial for its continued investigation and potential clinical application.

References

- 1. This compound inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retinoid Metabolism: New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and characterization of novel and selective inhibitors of cytochrome P450 CYP26A1, the human liver retinoic acid hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. The role of the retinoid receptor, RAR/RXR heterodimer, in liver physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo PMID: 1374473 | MCE [medchemexpress.cn]

- 11. researchgate.net [researchgate.net]

- 12. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Treatment of psoriasis with oral this compound: a dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Liarozole (R75251): A Technical Guide to its Discovery and History

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Liarozole (R75251) is an imidazole-containing compound that emerged from the research laboratories of Janssen Pharmaceutica in the late 1980s.[1] It represents a significant advancement in the field of dermatology and oncology through its novel mechanism of action as a retinoic acid metabolism-blocking agent (RAMBA).[2] By inhibiting the cytochrome P450-dependent catabolism of all-trans-retinoic acid (ATRA), this compound effectively increases the endogenous levels of this crucial signaling molecule in tissues like the skin.[3][4] This modulation of retinoid homeostasis has been explored for the treatment of various hyperkeratotic and neoplastic disorders. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and clinical development of this compound.

Discovery and History

The development of this compound stems from Janssen Pharmaceutica's extensive research programs. The company, founded by Dr. Paul Janssen in 1953, fostered a culture of systematic synthesis and screening of new chemical entities.[5][6] The Janssen Research Foundation, established in 1987, further propelled the discovery of novel therapeutics.[7] this compound was identified through in-vitro and in-vivo testing as a potent inhibitor of several mammalian cytochrome P450 isoenzymes, including those involved in the oxidative catabolism of ATRA.[1] Initially investigated for its effects on steroid biosynthesis, its profound impact on retinoic acid metabolism led to its repositioning as a RAMBA.[4] This pioneering work established a new therapeutic strategy: augmenting endogenous retinoid signaling rather than administering exogenous retinoids, which were often associated with significant side effects.[8] this compound was granted orphan drug designation for congenital ichthyosis by the European Commission and the U.S. Food and Drug Administration.[1]

Mechanism of Action: Modulating the Retinoic Acid Signaling Pathway

This compound's primary mechanism of action is the inhibition of the cytochrome P450 family 26 (CYP26) enzymes, particularly CYP26A1.[9][10] These enzymes are responsible for the 4-hydroxylation of all-trans-retinoic acid, a key step in its inactivation and clearance.[9] By blocking this metabolic pathway, this compound leads to an accumulation of endogenous ATRA in tissues where CYP26 is expressed, such as the skin.[9]

ATRA is a critical regulator of gene expression, controlling processes like cell proliferation, differentiation, and apoptosis. It exerts its effects by binding to nuclear retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

The following diagram illustrates the retinoic acid signaling pathway and the point of intervention for this compound.

Preclinical Development

This compound's preclinical development involved a series of in-vitro and in-vivo studies to characterize its pharmacological activity and safety profile.

In-vitro Studies

-

CYP26 Inhibition: Initial in-vitro experiments using hamster liver microsomes demonstrated that this compound suppresses the P450-mediated conversion of ATRA to more polar metabolites, with an IC50 of 2.2 µM.[11] Further studies confirmed its inhibitory activity on CYP26A1 with an IC50 of 2.1 µM.[10]

-

Cell Proliferation Assays: In MCF-7 human breast cancer cells, this compound alone showed modest antiproliferative effects. However, it significantly enhanced the growth-inhibitory effects of ATRA.[11]

In-vivo Studies

-

Animal Models of Hyperkeratosis: In ovariectomized rats with estrogen-induced vaginal keratinization, subchronic administration of this compound (5-20 mg/kg) reversed this condition, demonstrating its retinoid-mimetic effects in vivo.[11]

-

Pharmacodynamic Studies: In-vivo studies in rats showed that oral administration of this compound led to a dose-dependent increase in plasma levels of ATRA.[11] Furthermore, this compound treatment was found to increase the concentration of retinoic acid in the vaginal tissue of ovariectomized rats.[11]

-

Antitumor Activity: In SCID mice with androgen-independent human prostatic carcinoma xenografts, this compound reduced tumor growth and bone metastasis.[4]

Pharmacokinetics

Pharmacokinetic studies have been conducted in both animals and humans. In rats, oral administration of this compound resulted in a dose-dependent increase in plasma ATRA levels.[11]

In a clinical study involving patients with solid tumors, continuous oral dosing of all-trans RA was associated with a progressive decrease in plasma drug concentrations. Pre-treatment with this compound was shown to attenuate this phenomenon. The mean day-28 area under the plasma concentration-time curve (AUC) of all-trans RA was significantly lower than on day 1 (504 vs 132 ng·h/mL; P = 0.05).[12] this compound partially reversed this decline, increasing the mean plasma all-trans RA AUC on day 29 to 243 ng·h/mL (P = 0.004).[12] A dose of 300 mg of this compound was found to be the lowest dose that reliably produced this effect.[12] Importantly, no undue accumulation of this compound was observed in pharmacokinetic studies during a 12-week trial in patients with lamellar ichthyosis.[13]

Clinical Development

This compound has been investigated in several clinical trials for various dermatological and oncological indications.

Dermatology

-

Ichthyosis: Clinical trials have evaluated the efficacy and safety of oral this compound in patients with moderate to severe lamellar ichthyosis.

-

Psoriasis: this compound has also been studied for the treatment of psoriasis.

Oncology

-

Prostate Cancer: Early clinical experience with this compound showed promising results in patients with progressive prostate cancer.

Quantitative Clinical Trial Data Summary

The following tables summarize key quantitative data from selected clinical trials of this compound.

Table 1: Efficacy of Oral this compound in Moderate to Severe Lamellar Ichthyosis

| Study | Treatment Groups | Duration | Primary Efficacy Endpoint | Results |

| Phase II/III, Double-Blind, Placebo-Controlled | This compound 75 mg once daily | 12 weeks | Responder Rate at Week 12 (≥2-point decrease in IGA) | 41% (11/27) |

| This compound 150 mg once daily | 12 weeks | 50% (14/28) | ||

| Placebo | 12 weeks | 11% (1/9) |

*IGA: Investigator's Global Assessment. The difference between the 150 mg this compound group and the placebo group at week 12 was not statistically significant (P = 0.056), possibly due to a small sample size.[5]

Table 2: Safety Profile of Oral this compound in Moderate to Severe Lamellar Ichthyosis (Adverse Events in >10% of Patients)

| Adverse Event | This compound 75 mg (n=27) | This compound 150 mg (n=28) | Placebo (n=9) |

| Headache | 5 (18.5%) | 6 (21.4%) | 1 (11.1%) |

| Pruritus | 4 (14.8%) | 3 (10.7%) | 2 (22.2%) |

| Cheilitis | 3 (11.1%) | 5 (17.9%) | 0 (0%) |

| Dry Skin | 3 (11.1%) | 4 (14.3%) | 1 (11.1%) |

Data adapted from a Phase II/III clinical trial in patients with lamellar ichthyosis.[5]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of this compound.

CYP26A1 Inhibition Assay

This assay is crucial for determining the inhibitory potential of compounds like this compound on the primary enzyme responsible for retinoic acid catabolism.

Protocol Overview:

-

Enzyme and Compound Preparation: Recombinant human CYP26A1 enzyme is prepared. Serial dilutions of this compound (and control inhibitors) are made in an appropriate solvent. A solution of all-trans-retinoic acid (the substrate) and NADPH (the cofactor) are also prepared.[1][14]

-

Incubation: The CYP26A1 enzyme is pre-incubated with the various concentrations of this compound for a short period. The reaction is then initiated by the addition of ATRA and NADPH. The mixture is incubated at 37°C for a defined time.[1][14]

-

Reaction Termination and Extraction: The enzymatic reaction is stopped, typically by the addition of an organic solvent like acetonitrile or by altering the pH. The remaining substrate and any formed metabolites are then extracted from the reaction mixture.[1][15]

-

Quantification by HPLC-MS/MS: The levels of ATRA and its hydroxylated metabolites are quantified using a sensitive analytical method such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[1][3]

-

Data Analysis: The percentage of inhibition of ATRA metabolism is calculated for each this compound concentration. This data is then used to determine the half-maximal inhibitory concentration (IC50) value.[14]

Quantification of Retinoic Acid in Biological Samples (e.g., Skin Biopsies)

Accurate measurement of retinoic acid levels in tissues is essential to confirm the pharmacodynamic effects of this compound.

Protocol Overview:

-

Sample Collection and Homogenization: Skin biopsies are obtained and immediately frozen to prevent degradation of retinoids. The tissue is then weighed and homogenized in a suitable buffer, often containing antioxidants.[1]

-

Extraction: Retinoids are extracted from the homogenate using a liquid-liquid extraction procedure, for example, with a mixture of hexane and ethyl acetate. An internal standard is added to account for extraction efficiency.[1][15]

-

Chromatographic Separation: The extracted retinoids are separated using HPLC. A C18 reversed-phase column is commonly used with a mobile phase gradient of solvents like water, methanol, and acetonitrile, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape.[1][15]

-

Mass Spectrometric Detection: The separated retinoids are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for the quantification of different retinoic acid isomers.[3][15]

-

Quantification: The concentration of retinoic acid in the original tissue sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.[15]

This compound (R75251) stands as a pioneering example of a retinoic acid metabolism blocking agent. Its discovery and development by Janssen Pharmaceutica opened a new therapeutic avenue for managing disorders of keratinization and certain cancers. By inhibiting CYP26 enzymes and thereby increasing endogenous levels of retinoic acid, this compound offers a more targeted approach to modulating retinoid signaling compared to the systemic administration of synthetic retinoids. The extensive preclinical and clinical research conducted on this compound has provided a solid foundation for understanding its mechanism of action, efficacy, and safety profile. Further research into the development of next-generation RAMBAs continues to build upon the important legacy of this compound.

References

- 1. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.com [encyclopedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Janssen Pharmaceuticals - Wikipedia [en.wikipedia.org]

- 6. The pharma industry from Paul Janssen to today: why drugs got harder to develop and what we can do about it | Alex’s blog [atelfo.github.io]

- 7. Janssen_Pharmaceutica [bionity.com]

- 8. This compound | P450 | Retinoid Receptor | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]

- 13. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study [mdpi.com]

Liarozole's Impact on Endogenous Retinoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liarozole, an imidazole-based compound, functions as a potent inhibitor of the cytochrome P450 enzymes responsible for the catabolism of retinoic acid (RA), primarily CYP26A1 and CYP26B1. By blocking the metabolic degradation of endogenous all-trans-retinoic acid (atRA), this compound effectively increases intracellular and systemic concentrations of this critical signaling molecule. This guide provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects on endogenous retinoic acid levels, detailed experimental protocols for relevant assays, and visual representations of the associated biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, dermatology, and oncology who are investigating or developing retinoic acid metabolism blocking agents (RAMBAs).

Introduction

Retinoic acid, a metabolite of vitamin A, is a pleiotropic signaling molecule that plays a crucial role in a vast array of biological processes, including embryonic development, cellular differentiation and proliferation, and immune function. The physiological effects of retinoic acid are mediated through its binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which act as ligand-activated transcription factors to regulate the expression of a multitude of target genes.

The intracellular concentration of retinoic acid is tightly regulated through a balance of its biosynthesis from retinol and its catabolism into inactive polar metabolites. The cytochrome P450 family 26 (CYP26) enzymes are the primary catalysts in the oxidative metabolism of atRA. This compound emerges as a significant pharmacological tool and potential therapeutic agent by selectively inhibiting these CYP26 enzymes. As a retinoic acid metabolism blocking agent (RAMBA), this compound offers a novel strategy to enhance endogenous retinoic acid signaling, a mechanism with therapeutic implications for various conditions, including ichthyosis, psoriasis, and certain types of cancer.[1][2][3]

Mechanism of Action: Inhibition of CYP26

This compound is an imidazole-containing compound that acts as a competitive inhibitor of CYP26 enzymes.[4] The imidazole nitrogen atom is thought to coordinate with the heme iron atom in the active site of the cytochrome P450 enzyme, thereby blocking the access of the substrate, all-trans-retinoic acid. This inhibition prevents the 4-hydroxylation of atRA, the initial and rate-limiting step in its catabolism.[5] While showing a preference for CYP26B1, this compound also inhibits CYP26A1.[6] The consequence of this enzymatic blockade is a localized and systemic increase in the concentration of endogenous atRA, leading to enhanced activation of RAR/RXR signaling pathways and subsequent modulation of target gene expression.

Quantitative Effects on Endogenous Retinoic Acid Levels

The administration of this compound has been demonstrated to significantly elevate endogenous retinoic acid levels in various tissues and in plasma. The following tables summarize the quantitative data from key preclinical and clinical studies.

| Tissue/Fluid | Species | Treatment Details | Fold/Concentration Change in Retinoic Acid | Reference |

| Human Skin | Human | Topical application of 3% this compound | Increased to 19 ± 5 ng/g wet weight at 18 hours and 6 ± 2 ng/g wet weight at 48 hours (from undetectable in vehicle) | [7] |

| Rat Plasma | Rat | Oral administration of 5 mg/kg this compound | Increased from <0.5 ng/mL to 1.4 ± 0.1 ng/mL | [4] |

| Rat Plasma | Rat | Oral administration of 20 mg/kg this compound | Increased from <0.5 ng/mL to 2.9 ± 0.1 ng/mL | [4] |

| Rat Vagina | Rat | Oral administration of 5 and 20 mg/kg this compound | Approximately doubled the concentration from 1.1 ± 0.1 ng to 2.2 ± 0.2 ng and 2.6 ± 0.2 ng per 200 mg of tissue, respectively | [4] |

| Human Plasma | Human | Oral administration of 300 mg this compound prior to all-trans RA | Partially reversed the decline in plasma all-trans RA AUC from 132 ng h-1 ml-1 to 243 ng h-1 ml-1 | [8] |

Experimental Protocols

Quantification of Retinoic Acid in Tissue Samples by HPLC-MS/MS

This protocol provides a general framework for the extraction and quantification of retinoic acid from tissue samples.

4.1.1. Materials and Reagents

-

Homogenizer (e.g., bead beater or Potter-Elvehjem)

-

Glass centrifuge tubes

-

Nitrogen evaporator

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

C18 reverse-phase HPLC column (e.g., 2.1 mm x 100 mm, 3 µm)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Potassium hydroxide (KOH)

-

Hexane

-

Internal standard (e.g., 4,4-dimethyl-RA)

-

All-trans-retinoic acid standard

4.1.2. Tissue Homogenization and Extraction

-

Excise tissue samples and immediately freeze in liquid nitrogen. Store at -80°C until analysis. All subsequent steps should be performed under yellow light to prevent isomerization of retinoids.

-

Weigh the frozen tissue (typically 10-50 mg).

-

Add ice-cold phosphate-buffered saline (PBS) and homogenize the tissue on ice.

-

To the homogenate, add a known amount of internal standard.

-

For saponification and extraction of neutral retinoids, add ethanolic KOH and vortex. Extract with hexane. This hexane layer containing retinol and retinyl esters can be saved for separate analysis.

-

Acidify the remaining aqueous layer with HCl.

-

Extract the acidified aqueous layer with hexane. This hexane layer will contain the retinoic acid.

-

Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a small volume of the initial mobile phase for HPLC-MS/MS analysis.

4.1.3. HPLC-MS/MS Analysis

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic retinoic acid.

-

Injection Volume: 10-20 µL.

-

MS/MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for all-trans-retinoic acid and the internal standard should be optimized. For atRA, a common transition is m/z 301.2 → 205.1.

4.1.4. Quantification

Construct a standard curve using known concentrations of all-trans-retinoic acid standard spiked with the internal standard. The concentration of retinoic acid in the tissue samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

In Vitro CYP26A1 Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on CYP26A1 activity in a microsomal preparation.

4.2.1. Materials and Reagents

-

Human liver microsomes or recombinant human CYP26A1 microsomes

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

All-trans-retinoic acid (substrate)

-

This compound (inhibitor)

-

Acetonitrile

-

Potassium phosphate buffer (pH 7.4)

-

Incubator/water bath (37°C)

-

HPLC-UV or LC-MS/MS system for metabolite quantification

4.2.2. Assay Procedure

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate the microsomes (e.g., 0.1-0.5 mg/mL protein concentration) with varying concentrations of this compound (or vehicle control) in potassium phosphate buffer at 37°C for 5-10 minutes.

-

Initiate the reaction by adding all-trans-retinoic acid (at a concentration near its Km for CYP26A1) and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for the formation of the primary metabolite, 4-hydroxy-retinoic acid, using HPLC-UV or LC-MS/MS.

4.2.3. Data Analysis

Calculate the rate of metabolite formation in the presence and absence of the inhibitor. Determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

Retinoic Acid Signaling Pathway

Caption: this compound inhibits CYP26, increasing intracellular retinoic acid and enhancing gene transcription.

Experimental Workflow for Assessing this compound's Effect

Caption: Workflow for evaluating this compound's effects from in vitro assays to in vivo models.

Conclusion

This compound represents a well-characterized retinoic acid metabolism blocking agent with a clear mechanism of action and demonstrated efficacy in elevating endogenous retinoic acid levels. The data compiled in this guide underscore its potential as a therapeutic agent in dermatology and oncology. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological properties of this compound and other RAMBAs. The continued exploration of this class of compounds holds promise for the development of novel therapeutic strategies that leverage the potent biological activities of endogenous retinoic acid.

References

- 1. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. Tissue Sample Preparation for LC-MS Analysis [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. graphviz.org [graphviz.org]

- 7. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]

- 8. Requirement for RAR-mediated gene repression in skeletal progenitor differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Liarozole's Impact on Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liarozole is a potent imidazole-based inhibitor of cytochrome P450 (CYP) enzymes, primarily targeting the CYP26 family of enzymes responsible for the catabolism of all-trans-retinoic acid (ATRA). By blocking the 4-hydroxylation of ATRA, this compound effectively increases the intracellular and plasma concentrations of this crucial signaling molecule. This elevation of endogenous ATRA levels mimics the effects of exogenous retinoid administration, thereby influencing a cascade of downstream biochemical pathways involved in cell proliferation, differentiation, and inflammation. This technical guide provides an in-depth analysis of the biochemical pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Mechanism of Action: Inhibition of Retinoic Acid Metabolism

The principal biochemical pathway affected by this compound is the metabolic degradation of all-trans-retinoic acid (ATRA). ATRA, a derivative of vitamin A, is a potent signaling molecule that regulates gene expression by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The intracellular concentration of ATRA is tightly regulated by a balance between its synthesis from retinol and its catabolism by cytochrome P450 enzymes, predominantly the CYP26 family (CYP26A1, CYP26B1, and CYP26C1).

This compound acts as a competitive inhibitor of these CYP26 enzymes, with a particular affinity for CYP26A1.[1] This inhibition slows down the conversion of ATRA to its more polar, and generally less active, metabolites, such as 4-hydroxy-retinoic acid (4-OH-RA).[1] The consequence of this enzymatic blockade is an accumulation of endogenous ATRA within cells and tissues, leading to enhanced activation of RARs and subsequent modulation of target gene expression.

Figure 1: this compound's inhibition of ATRA metabolism.

Downstream Signaling: Modulation of Retinoid-Responsive Genes

The this compound-induced increase in intracellular ATRA levels directly impacts the expression of a host of retinoid-responsive genes. Upon binding ATRA, RAR/RXR heterodimers undergo a conformational change, dissociate from corepressors, and recruit coactivators, initiating the transcription of genes containing retinoic acid response elements (RAREs) in their promoter regions.

Key genes and proteins affected by this compound-mediated ATRA elevation include:

-

Keratins (KRTs): this compound treatment has been shown to decrease the expression of keratin 2 (KRT2) and increase the expression of keratin 4 (KRT4), changes consistent with increased retinoid stimulation in the epidermis.[2]

-

Cellular Retinoic Acid Binding Protein II (CRABP2): The expression of CRABP2, a protein involved in the intracellular transport of ATRA, tends to be upregulated following this compound administration.[2]

-

CYP26A1: As a feedback mechanism, increased ATRA levels can induce the expression of its own catabolizing enzyme, CYP26A1.[2] This highlights a potential mechanism of acquired resistance to prolonged this compound treatment.

Figure 2: Downstream effects of this compound on gene expression.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various biochemical parameters as reported in the literature.

Table 1: In Vitro Inhibition of Retinoic Acid Metabolism by this compound

| Parameter | System | Value | Reference |

| IC50 | Hamster liver microsomes | 2.2 µM | [3] |

| IC50 | Human liver microsomes | 0.2 - 86 µM | [1] |

Table 2: In Vivo Effects of this compound on Retinoic Acid Levels

| Species | Tissue/Fluid | This compound Dose | Change in RA Concentration | Reference |

| Rat | Plasma | 5 mg/kg | Undetectable to 1.4 ± 0.1 ng/mL | [3] |

| Rat | Plasma | 20 mg/kg | Undetectable to 2.9 ± 0.1 ng/mL | [3] |

Table 3: Clinical Efficacy of this compound in Psoriasis (12-week treatment)

| Daily Dose | Marked Improvement or Better | Mean PASI Score Reduction | Reference |

| 50 mg | 18% | 3.6 | [4] |

| 75 mg | 11% | 3.0 | [4] |

| 150 mg | 38% | 7.0 | [4] |

| Placebo | 6% | 0.5 | [4] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to investigate the biochemical effects of this compound.

Retinoic Acid 4-Hydroxylase (CYP26A1) Inhibition Assay

This protocol is adapted from studies investigating the inhibition of ATRA metabolism in liver microsomes.

Figure 3: Workflow for CYP26A1 Inhibition Assay.

Materials:

-

Human or hamster liver microsomes

-

This compound

-

All-trans-retinoic acid (ATRA)

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

HPLC system with UV or mass spectrometry detection

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of ATRA in a light-protected container, also in a suitable solvent.

-

Prepare a solution of NADPH in potassium phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine liver microsomes (typically 0.2 mg/mL final concentration), potassium phosphate buffer, and varying concentrations of this compound.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding ATRA (e.g., 500 nM final concentration) and NADPH (e.g., 2 mM final concentration).

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to pellet the protein.

-

-

HPLC Analysis:

-

Analyze the supernatant by reverse-phase HPLC to separate ATRA and its metabolites.

-

Monitor the elution profile at a wavelength of approximately 340-350 nm for UV detection or use mass spectrometry for more specific detection of 4-OH-RA.

-

-

Data Analysis:

-

Quantify the amount of 4-OH-RA produced in the presence and absence of this compound.

-

Calculate the IC50 value of this compound for the inhibition of 4-OH-RA formation.

-

Quantification of Intracellular Retinoic Acid by HPLC

This protocol provides a general framework for measuring intracellular ATRA levels in cultured cells treated with this compound.

Materials:

-

Cultured cells (e.g., MCF-7, HaCaT)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Hexane or other organic solvent for extraction

-

HPLC system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density and allow them to adhere.

-

Treat the cells with the desired concentrations of this compound for a specified duration.

-

-

Cell Harvesting and Lysis:

-

Wash the cells with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization.

-

Lyse the cells using a suitable method (e.g., sonication in a buffered solution).

-

-

Extraction of Retinoids:

-

Extract the retinoids from the cell lysate using an organic solvent such as hexane. This is typically done under subdued light to prevent photodegradation of retinoic acid.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in the HPLC mobile phase.

-

Inject the sample into the HPLC system for separation and quantification of ATRA.

-

-

Data Analysis:

-

Determine the concentration of ATRA in the cell extracts based on a standard curve.

-

Normalize the ATRA concentration to the total protein content or cell number.

-

Cell Proliferation (MTT) Assay

This assay is used to assess the effect of this compound, alone or in combination with ATRA, on cell viability and proliferation.

Materials:

-

Cultured cells (e.g., MCF-7)

-

This compound

-

All-trans-retinoic acid (ATRA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a detergent-based solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density.

-

-

Treatment:

-

After allowing the cells to attach, treat them with various concentrations of this compound, ATRA, or a combination of both. Include appropriate vehicle controls.

-

-

Incubation:

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Conclusion

This compound's primary mechanism of action is the inhibition of CYP26-mediated retinoic acid catabolism, leading to an increase in endogenous ATRA levels. This, in turn, modulates the expression of retinoid-responsive genes, affecting key cellular processes such as proliferation and differentiation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the biochemical and therapeutic effects of this compound and other retinoic acid metabolism blocking agents. Further research into the long-term effects of sustained ATRA elevation and potential resistance mechanisms will be crucial for the continued development of this class of compounds.

References

- 1. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aseancosmetics.org [aseancosmetics.org]

Liarozole: A Technical Guide to its Function as a Cytochrome P450 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liarozole is a potent imidazole-based inhibitor of cytochrome P450 (CYP) enzymes, with a primary mechanism of action centered on the inhibition of retinoic acid (RA) metabolism. By blocking the catalytic activity of specific CYP isozymes, predominantly the CYP26 family, this compound elevates endogenous levels of all-trans-retinoic acid (atRA), a critical signaling molecule involved in cellular differentiation, proliferation, and apoptosis. This retinoid-mimetic effect has positioned this compound as a therapeutic agent in the treatment of various hyperproliferative and differentiation-related disorders, most notably psoriasis and certain types of cancer. This technical guide provides an in-depth overview of this compound's core function as a CYP inhibitor, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.

Introduction

All-trans-retinoic acid, the biologically active metabolite of vitamin A, plays a pivotal role in regulating gene transcription through its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The intracellular concentration of atRA is tightly regulated, in part, by a catabolic pathway mediated by cytochrome P450 enzymes. The CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1) are the primary catalysts in the 4-hydroxylation of atRA, a key step in its inactivation and elimination.[1]

This compound emerges as a significant pharmacological tool and therapeutic candidate through its ability to inhibit these CYP26 enzymes.[2][3] This inhibition leads to a localized and systemic increase in endogenous atRA levels, thereby amplifying retinoid signaling. This guide explores the biochemical and clinical facets of this compound's action as a CYP450 inhibitor.

Mechanism of Action: Inhibition of Cytochrome P450

This compound, an imidazole-containing compound, functions as a Retinoic Acid Metabolism Blocking Agent (RAMBA).[4] Its primary mode of action is the inhibition of the cytochrome P450-dependent 4-hydroxylation of atRA.[2] The imidazole nitrogen atom of this compound is thought to coordinate with the heme iron of the CYP enzyme, thereby blocking the binding of the substrate, atRA, and inhibiting its metabolism.

The primary targets of this compound are the CYP26 enzymes, which are responsible for the catabolism of retinoic acid.[5] By inhibiting these enzymes, this compound effectively increases the half-life of endogenous atRA, leading to its accumulation in tissues and plasma.[6] This elevation of atRA levels allows for enhanced activation of RARs and subsequent modulation of gene expression through retinoic acid response elements (RAREs) in the promoter regions of target genes.[7]

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro and in vivo systems. The following tables summarize key data regarding its inhibitory constants and its effects on retinoic acid levels and clinical outcomes.

Table 1: In Vitro Inhibitory Activity of this compound against Retinoic Acid Metabolism

| System | Parameter | Value | Reference(s) |

| Hamster Liver Microsomes | IC50 | 2.2 µM | [6] |

| Rat Liver Homogenate | IC50 | 0.14 µM | [8] |

| Dunning Prostate Cancer Homogenate | IC50 | 0.26 µM | [8] |

| MCF-7 Human Breast Cancer Cells | Inhibition | Almost complete block at 10 µM | [8] |

| Recombinant Human CYP26A1 | IC50 | 7 µM | [2][4] |

Table 2: In Vivo Effects of this compound on Retinoic Acid Levels

| Species | Tissue/Fluid | This compound Dose | Change in Retinoic Acid Levels | Reference(s) |

| Rat | Plasma | 5 mg/kg p.o. | Increased from <0.5 ng/ml to 1.4 ± 0.1 ng/ml | [6] |

| Rat | Plasma | 20 mg/kg p.o. | Increased from <0.5 ng/ml to 2.9 ± 0.1 ng/ml | [6] |

| Rat | Vagina | 5 mg/kg p.o. | Increased from 1.1 ± 0.1 ng to 2.2 ± 0.2 ng per 200 mg tissue | [6] |

| Rat | Vagina | 20 mg/kg p.o. | Increased from 1.1 ± 0.1 ng to 2.6 ± 0.2 ng per 200 mg tissue | [6] |

| Human | Skin | 3% topical | Increased to 19 ± 5 ng/g wet wt at 18h | [9] |

| Human (Solid Tumors) | Plasma | 300 mg | Partially reversed the decline in atRA AUC from 132 to 243 ng h-1 ml-1 | [10] |

Table 3: Clinical Efficacy of Oral this compound in Psoriasis (12-week treatment)

| Treatment Group | N | Marked Improvement or Better | Mean PASI Change (Baseline to Endpoint) | Reference(s) |

| Placebo | - | 6% | 15.9 to 15.4 | [11] |

| This compound 50 mg/day | - | 18% | 17.4 to 13.8 | [11] |

| This compound 75 mg/day | - | 11% | 17.5 to 14.5 | [11] |

| This compound 150 mg/day | - | 38% | 15.8 to 8.8 | [11] |

Note: PASI = Psoriasis Area and Severity Index. A higher PASI score indicates more severe disease.

Experimental Protocols

In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 of this compound against CYP-mediated retinoic acid metabolism using human liver microsomes.

Materials:

-

Human liver microsomes (HLM)

-

This compound (test inhibitor)

-

All-trans-retinoic acid (substrate)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound, atRA, and NADPH regenerating system in appropriate solvents. Prepare serial dilutions of this compound to cover a range of concentrations.

-

Incubation Mixture: In a microcentrifuge tube, combine HLM, phosphate buffer, and the desired concentration of this compound or vehicle control.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the microsomes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the substrate (atRA) and the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.

-

Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the formation of the primary metabolite of atRA (e.g., 4-hydroxy-atRA) using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Quantification of Endogenous Retinoic Acid in Tissue by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of atRA from biological tissue samples.

Materials:

-

Tissue sample (e.g., skin biopsy)

-

Homogenizer

-

Internal standard (e.g., a stable isotope-labeled atRA)

-

Extraction solvent (e.g., hexane, acetonitrile)

-

Acidifying agent (e.g., formic acid)

-

LC-MS/MS system

Procedure:

-

Sample Homogenization: Homogenize the weighed tissue sample in a suitable buffer on ice.

-

Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.

-

Protein Precipitation and Extraction: Add a protein precipitating and extraction solvent (e.g., acetonitrile) to the homogenate. Vortex thoroughly and centrifuge to pellet the precipitated proteins.

-

Liquid-Liquid Extraction (if necessary): For further purification, perform a liquid-liquid extraction. Acidify the aqueous phase and extract the retinoids into an organic solvent like hexane.

-

Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation of atRA from its isomers and other interfering substances. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of atRA and the internal standard.

-

Quantification: Construct a calibration curve using known concentrations of atRA standards. Quantify the amount of atRA in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve. The results are typically normalized to the initial tissue weight.[12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound's Mechanism of Action on the Retinoic Acid Signaling Pathway.

Caption: Workflow for In Vitro CYP Inhibition Assay.

Conclusion

This compound represents a well-characterized inhibitor of cytochrome P450, specifically targeting the CYP26-mediated catabolism of retinoic acid. This mechanism of action provides a sound pharmacological basis for its therapeutic application in conditions characterized by abnormal cellular proliferation and differentiation. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound or other RAMBAs. Further research into the specific inhibitory constants (Ki) for each CYP26 isozyme and a more detailed understanding of its effects on the broader retinoid signaling network will continue to refine its therapeutic potential.

References

- 1. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Knockout of Cyp26a1 and Cyp26b1 during post-natal life causes reduced lifespan, dermatitis, splenomegaly and systemic inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyp26b1 Regulates Retinoic Acid-Dependent Signals in T Cells and Its Expression Is Inhibited by Transforming Growth Factor-β | PLOS One [journals.plos.org]

- 8. This compound | P450 | Retinoid Receptor | TargetMol [targetmol.com]

- 9. This compound inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of all-trans retinoic acid pharmacokinetics by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Treatment of psoriasis with oral this compound: a dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Liarozole's Aromatase Inhibition Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liarozole is an imidazole-based compound recognized for its dual mechanism of action: the inhibition of retinoic acid metabolism and the inhibition of aromatase (cytochrome P450 19A1 or CYP19A1).[1][2][3] This technical guide provides an in-depth analysis of this compound's activity as an aromatase inhibitor. Aromatase is the key enzyme responsible for the final step in the biosynthesis of estrogens from androgens.[4] Its inhibition is a critical therapeutic strategy in the management of estrogen receptor-positive breast cancer.[5][6] This document details the mechanism of action, quantitative data on its inhibitory effects in the context of other inhibitors, and a comprehensive experimental protocol for assessing its activity in vitro.

This compound: Compound Profile

This compound is a non-steroidal, imidazole-containing compound.[3][7] Its primary therapeutic explorations have been in oncology and dermatology.[1][8]

| Property | Data | Reference |

| IUPAC Name | 6-[(3-Chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-1,3-benzimidazole | [2] |

| Molecular Formula | C17H13ClN4 | [2] |

| Molar Mass | 308.77 g·mol−1 | [2] |

| Primary Mechanisms | Aromatase (CYP19A1) Inhibition, Retinoic Acid Metabolism Inhibition | [1][3] |

Mechanism of Aromatase Inhibition

Aromatase, a member of the cytochrome P450 superfamily, catalyzes the conversion of androgens, such as androstenedione and testosterone, into estrogens, namely estrone and estradiol.[4] As a non-steroidal inhibitor, this compound is believed to interact with the heme group of the aromatase enzyme, thereby competitively inhibiting the binding of the natural androgen substrates.[6] This action effectively blocks the estrogen synthesis pathway.

Figure 1: Simplified pathway of aromatase action and inhibition by this compound.

Quantitative Analysis of Aromatase Inhibition

| Inhibitor | IC50 Value (nM) | Reference |

| Letrozole | 2.18 - 3.3 | [5] |

| Fadrozole | 5 | [9] |

| Anastrozole | ~15 (in cells) | [9] |

| Compound 41 (experimental) | 9.02 | [5] |

| Compound 12 (experimental) | 55 | [5] |

Experimental Protocol: In Vitro Aromatase Inhibition Assay

The following protocol is a synthesized methodology for a cell-free, fluorometric assay to determine the aromatase inhibitory activity of a test compound like this compound, based on established procedures.[10][11][12]

Materials and Reagents

-

Human Recombinant CYP19A1 (Aromatase)

-

NADPH regenerating system

-

Fluorogenic aromatase substrate (e.g., dibenzylfluorescein)

-

Aromatase assay buffer

-

Known aromatase inhibitor (e.g., Letrozole) as a positive control

-

Test compound (this compound)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

Experimental Workflow

Figure 2: Experimental workflow for in vitro aromatase inhibition assay.

Detailed Procedure

-

Preparation of Reagents: Prepare serial dilutions of this compound and the positive control (letrozole) in the assay buffer. The final concentration in the well should typically range from 0.1 nM to 100 µM.

-

Reaction Setup: In a 96-well plate, add the human recombinant aromatase enzyme and the NADPH regenerating system to each well.

-

Inhibitor Addition: Add the diluted test compounds, positive control, and a vehicle control to their respective wells.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Data Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C. The excitation and emission wavelengths will be specific to the substrate used (e.g., Ex/Em = 488/527 nm for a dibenzylfluorescein-based substrate).[10]

-

Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Signaling Pathway Context

The inhibition of aromatase by this compound directly impacts the estrogen signaling pathway by depleting the ligands (estrone and estradiol) required to activate estrogen receptors (ERα and ERβ). This reduction in estrogen levels is the therapeutic basis for its application in hormone-sensitive cancers.

Figure 3: this compound's impact on the estrogen biosynthesis and signaling pathway.

Conclusion

This compound is a potent inhibitor of aromatase, the critical enzyme in estrogen biosynthesis. While specific quantitative data on its direct aromatase inhibition are sparse in the literature, its mechanism as a non-steroidal inhibitor is well-understood within the context of other imidazole- and triazole-based drugs. The provided experimental protocol offers a robust framework for quantifying its inhibitory activity. For drug development professionals, this compound's dual action on both retinoic acid and estrogen pathways presents a unique profile that may be leveraged for various therapeutic applications. Further research to elucidate its precise binding kinetics and in vivo potency against aromatase is warranted.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2018-1417 [excli.de]

- 7. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. endocrine.org [endocrine.org]

- 10. mdpi.com [mdpi.com]

- 11. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Integrated Virtual Screening Approach Identifies New CYP19A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

The Structural-Activity Relationship of Liarozole and its Analogs: A Technical Guide to Retinoic Acid Metabolism Blockade

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of liarozole and its analogs as inhibitors of retinoic acid metabolism. This compound, a potent imidazole-based compound, functions as a Retinoic Acid Metabolism Blocking Agent (RAMBA) by inhibiting cytochrome P450 enzymes, primarily CYP26A1, which are responsible for the catabolism of all-trans-retinoic acid (ATRA). By blocking this degradation pathway, this compound effectively increases endogenous ATRA levels, leading to retinoid-mimetic effects. This guide will detail the quantitative SAR of this compound derivatives, provide comprehensive experimental protocols for assessing their activity, and visualize the underlying biological and experimental workflows.

Introduction: The Role of this compound in Retinoic Acid Signaling

All-trans-retinoic acid (ATRA), a metabolite of vitamin A, is a critical signaling molecule that regulates gene expression involved in cellular differentiation, proliferation, and apoptosis. The therapeutic potential of ATRA is often limited by its rapid metabolic degradation, primarily through hydroxylation by cytochrome P450 enzymes of the CYP26 family. This compound and its analogs are designed to inhibit these enzymes, thereby preserving endogenous ATRA levels and potentiating its biological effects. This has significant implications for the treatment of various hyperproliferative and differentiation-related disorders, including psoriasis and cancer.

Mechanism of Action: Inhibition of CYP450-Mediated Retinoic Acid Catabolism

This compound is an imidazole-containing compound that acts as a potent inhibitor of the cytochrome P450-dependent metabolism of ATRA.[1] Specifically, it targets the 4-hydroxylation of retinoic acid, a key step in its inactivation and elimination. The imidazole moiety of this compound is crucial for its inhibitory activity, as it coordinates with the heme iron of the cytochrome P450 enzyme, effectively blocking substrate access to the active site. This inhibition leads to an accumulation of endogenous ATRA in tissues, which can then activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs) to modulate gene expression.

Caption: this compound inhibits CYP26A1, increasing ATRA levels for nuclear signaling.

Structural-Activity Relationship of this compound Analogs

The development of this compound analogs has focused on improving potency and selectivity for CYP26 enzymes. Structure-activity relationship studies have revealed key structural features that govern the inhibitory activity of these compounds. Modifications to the imidazole and the aromatic moieties of the this compound scaffold have led to the identification of significantly more potent inhibitors.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound and some of its more potent analogs against hamster liver microsomal ATRA metabolism. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzymatic activity.

| Compound | Structure | IC50 (nM) | Relative Potency (vs. This compound) |